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molecular formula C12H9N3O3 B8457702 5,8-Diamino-2-hydroxy-benzo[de]isoquinoline-1,3-dione

5,8-Diamino-2-hydroxy-benzo[de]isoquinoline-1,3-dione

Cat. No. B8457702
M. Wt: 243.22 g/mol
InChI Key: HDTGBRAZKKVLBM-UHFFFAOYSA-N
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Patent
US06362181B1

Procedure details

A solution of 1% HCl in ethanol (100 mL) was added to 2-tert-butyldimethyl-silyloxy-5,8-diamino-benzo[de]isoquinoline-1,3-dione (0.4 g, 1.0 mmol, from Example I1) with stirring at room temperature. After 1 hour, the solids formed were filtered, washed with ether, and dried to give 0.2 g of the title compound, mp 329-336° C.;
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-tert-butyldimethyl-silyloxy-5,8-diamino-benzo[de]isoquinoline-1,3-dione
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl.C([N:6]1[C:15](=[O:16])[C:14]2[C:17](O[SiH3])=[C:18]([NH2:21])[C:19](C)=[C:12]3[C:13]=2[C:8](=[CH:9][C:10]([NH2:25])=[C:11]3C)[C:7]1=[O:26])(C)(C)C.C([OH:29])C>>[NH2:25][C:10]1[CH:11]=[C:12]2[CH:19]=[C:18]([NH2:21])[CH:17]=[C:14]3[C:13]2=[C:8]([CH:9]=1)[C:7](=[O:26])[N:6]([OH:29])[C:15]3=[O:16]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Two
Name
2-tert-butyldimethyl-silyloxy-5,8-diamino-benzo[de]isoquinoline-1,3-dione
Quantity
0.4 g
Type
reactant
Smiles
C(C)(C)(C)N1C(C2=CC(=C(C=3C2=C(C1=O)C(=C(C3C)N)O[SiH3])C)N)=O
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solids formed
FILTRATION
Type
FILTRATION
Details
were filtered
WASH
Type
WASH
Details
washed with ether
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
NC=1C=C2C3=C(C(N(C(C3=CC(=C2)N)=O)O)=O)C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.2 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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